Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)propanoate
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Overview
Description
Methyl N-(tert-butoxycarbonyl)-3-(2-phenoxy-6-quinolyl)alaninate is a member of quinolines and a carbamate ester. It derives from a tert-butanol.
Scientific Research Applications
Synthesis and Transformations
Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)propanoate and its derivatives are key intermediates in various synthesis processes. For instance, it's used in the synthesis of Biotin, a vital vitamin involved in metabolic processes (Qin et al., 2014). Similarly, it serves as a precursor for the synthesis of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, which undergoes various transformations to produce substitution products and fused heterocycles (Baš et al., 2001).
Crystal and Molecular Structure
The compound's derivatives are often analyzed for their molecular and crystal structures. For instance, a study on tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate revealed the extended, nearly all-trans C5 conformation and the influence of weak intermolecular bonding in stabilizing the molecule's conformation (Kozioł et al., 2001).
Enantioselective Synthesis
Enantioselective synthesis is another significant application. For example, both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid were synthesized using derivatives of this compound, highlighting its role in producing neuroexcitant analogues (Pajouhesh et al., 2000).
Applications in Material and Medicinal Chemistry
Phosphine Ligands in Asymmetric Catalysis
Derivatives of the compound are used to synthesize phosphine ligands, playing a crucial role in asymmetric catalysis. This has implications in the pharmaceutical industry, especially in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Properties
Molecular Formula |
C24H26N2O5 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-phenoxyquinolin-6-yl)propanoate |
InChI |
InChI=1S/C24H26N2O5/c1-24(2,3)31-23(28)26-20(22(27)29-4)15-16-10-12-19-17(14-16)11-13-21(25-19)30-18-8-6-5-7-9-18/h5-14,20H,15H2,1-4H3,(H,26,28) |
InChI Key |
URJWULOCTKFAJI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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